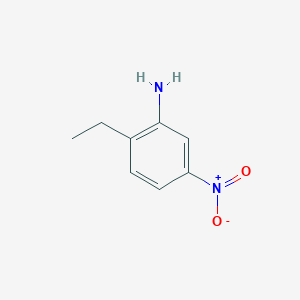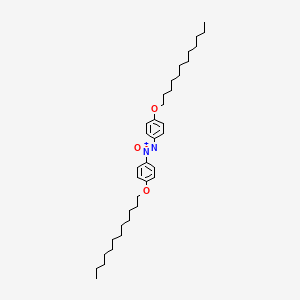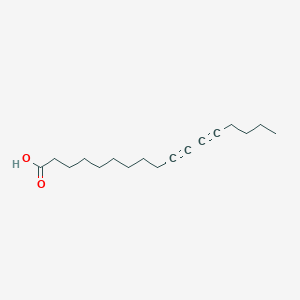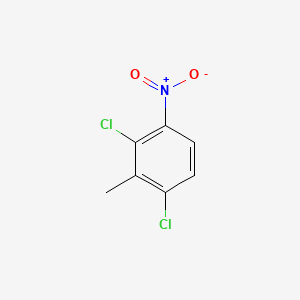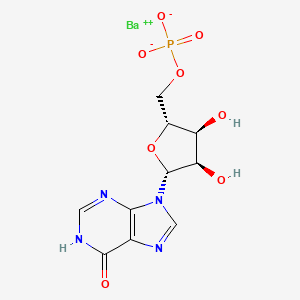
Diseleniuro de dietilo
Descripción general
Descripción
Diethyl diselenide is an organoselenium compound with the formula C4H10Se2 . It was first reported in 1836, making it one of the first organoselenium compounds to be discovered . It is the selenium analogue of diethyl ether and has a strong and unpleasant smell .
Synthesis Analysis
Diethyl diselenide can be prepared by a substitution reaction similar to the Williamson ether synthesis . This involves the reaction of a metal selenide, such as sodium selenide, with two equivalents of ethyl iodide or a similar reagent to supply the ethyl groups . Another method involves adding selenium powder and potassium hydroxide to a reaction flask, then adding water and ethyl iodide .Molecular Structure Analysis
The molecular formula of Diethyl diselenide is C4H10Se2 . Its molecular weight is 216.04 g/mol .Chemical Reactions Analysis
Diethyl diselenide has been used in the synthesis of peptide-oligonucleotide conjugates (POCs) via a diselenide-selenoester ligation (DSL)-deselenization strategy . This strategy involves incorporating a novel selenide phosphoramidite building block into an oligonucleotide by solid-phase synthesis to generate diselenide dimer molecules .Physical And Chemical Properties Analysis
Diethyl diselenide is a colorless liquid . It has a density of 1.232 g/ml, a melting point of -87 °C, and a boiling point of 108 °C .Aplicaciones Científicas De Investigación
Diseleniuro de dietilo: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica:
Propiedades Anticancerígenas y Quimiopreventivas
El this compound ha sido estudiado por su potencial en la prevención y tratamiento del cáncer. Las investigaciones sugieren que compuestos como el this compound pueden exhibir propiedades prometedoras antioxidantes, prooxidantes, moduladoras del redox y quimiopreventivas, que podrían ser beneficiosas en estrategias anticancerígenas .
Reactivo y Catalizador Organometálico
Como compuesto organometálico, el this compound es útil como reactivo y catalizador en diversas reacciones químicas. Tiene aplicaciones en deposición de películas delgadas, química industrial, farmacéutica y fabricación de LED .
Química Analítica
En química analítica, el this compound puede utilizarse para la determinación de especies de selenio en muestras biológicas utilizando técnicas como la espectrometría de masas de plasma de acoplamiento inductivo de cromatografía líquida de alta resolución .
Síntesis de Compuestos Organoselénicos
El this compound está involucrado en la síntesis de otros compuestos organoselénicos. Puede utilizarse para tratar marcos de diselenuro de metal alcalino con moieties orgánicas halofuncionalizadas para crear diversas estructuras organoselénicas .
Conjugación de Oligonucleótidos
El compuesto se ha explorado por su utilidad en la síntesis de conjugados de oligonucleótidos, que son importantes para la investigación de ácidos nucleicos. El this compound puede facilitar la alquilación selectiva de sitios de oligonucleótidos, un paso clave en la generación de estos conjugados .
Mecanismo De Acción
Target of Action
Diethyldiselenide, also known as Dimethyl Diselenide, is a compound that has been reported to exhibit antioxidant activity .
Mode of Action
The compound’s interaction with its targets results in the formation of powerful nucleophile intermediates . This interaction involves the reduction of the –Se–Se– bond by thiol groups, a process that is thought to be involved in the pharmacological properties of Diethyldiselenide .
Pharmacokinetics
It is known that diethyldiselenide is a volatile selenium species . More research is needed to fully understand the pharmacokinetics of Diethyldiselenide.
Result of Action
The molecular and cellular effects of Diethyldiselenide’s action are primarily related to its antioxidant activity. It has been reported to have anticancer and chemopreventive activity . Additionally, it has been found to have a significant anti-carcinogenic activity when assayed in a murine (DMBA)-induced mammary tumor model .
Action Environment
The action, efficacy, and stability of Diethyldiselenide can be influenced by various environmental factors. It is known that environmental and lifestyle factors can influence the effectiveness of therapeutic compounds in general , but more research is needed to understand how these factors specifically affect Diethyldiselenide.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Diethyldiselenide has been found to exhibit antioxidant properties in various in vitro and in vivo models . It inhibits Fe (II)-induced lipid peroxidation, catalytically decomposes hydrogen peroxide, and oxidizes thiols . The change in the organic moiety from an aryl to naphthyl group increases the antioxidant potency of diselenide compounds .
Cellular Effects
Diethyldiselenide has been reported to have potential anticancer properties . The pharmacological properties of organochalcogens, such as Diethyldiselenide, are thought to be linked to their capacity of modulating oxidative stress .
Molecular Mechanism
The mechanisms involved in the antioxidant effect of organochalcogens like Diethyldiselenide are not completely understood, but the reaction of dichalcogenides with endogenous thiols or their reduction by thioredoxin reductase (TrxR) forming the selenol/selenolate intermediates appear to be involved in their pharmacological properties .
Temporal Effects in Laboratory Settings
It is known that minor changes in the organic moiety of aromatic diselenide compounds can modify profoundly their capacity to inhibit iron-induced lipid peroxidation .
Dosage Effects in Animal Models
It is known that Diethyldiselenide is a poison by ingestion and skin contact, with low toxicity by inhalation .
Metabolic Pathways
It is known that organochalcogens can protect cell biology from oxidative stress induced by a variety of oxidants .
Transport and Distribution
It is known that higher plants absorb inorganic Se forms (selenate and selenite) and organic Se compounds via diverse transport routes .
Subcellular Localization
It is known that the subcellular localization of proteins provides the physiological context for their function
Propiedades
IUPAC Name |
(ethyldiselanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Se2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAWWKIPXLIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se][Se]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060853 | |
| Record name | Diselenide, diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628-39-7 | |
| Record name | Diethyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diselenide, diethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diselenide, diethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diselenide, diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISELENIDE, DIETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY5C4DV6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




